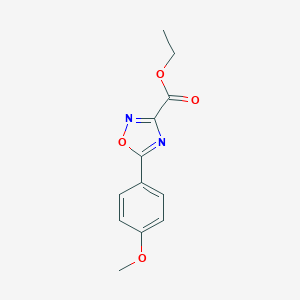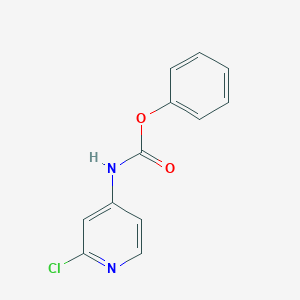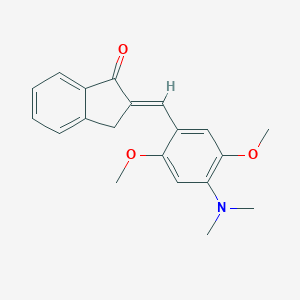
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone, also known as DMMDA-2, is a chemical compound that belongs to the family of psychedelic drugs. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist, and has since then been a subject of scientific research due to its potential therapeutic applications.
Mechanism Of Action
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is believed to exert its effects on the brain by binding to serotonin receptors, specifically the 5-HT2A receptor. This results in an increase in the levels of serotonin, a neurotransmitter that is involved in regulating mood, cognition, and behavior. The exact mechanism of action of 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical And Physiological Effects
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone has been shown to produce a range of biochemical and physiological effects, including altered perception, changes in mood, and enhanced creativity. It has also been reported to produce visual hallucinations, similar to those produced by other psychedelic drugs such as LSD and psilocybin.
Advantages And Limitations For Lab Experiments
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone has several advantages for use in lab experiments, including its relative ease of synthesis and its ability to produce consistent effects in animal models. However, its use in human studies is limited due to its potential for producing adverse effects such as hallucinations and altered perception.
Future Directions
There are several future directions for research on 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone, including further investigation into its potential therapeutic applications, its effects on the brain and behavior, and its mechanism of action. Additionally, more research is needed to determine the safety and efficacy of 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone in humans, as well as its potential for abuse and addiction. Overall, 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is a promising compound that warrants further investigation for its potential therapeutic applications and its effects on the brain and behavior.
Synthesis Methods
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is synthesized by condensing 2,5-dimethoxybenzaldehyde with dimethylamine and indanone in the presence of an acid catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Scientific Research Applications
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone has been studied for its potential therapeutic applications in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential use in enhancing cognitive function and creativity. However, more research is needed to fully understand its effects on the brain and its potential therapeutic benefits.
properties
CAS RN |
23114-26-3 |
|---|---|
Product Name |
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone |
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(2E)-2-[[4-(dimethylamino)-2,5-dimethoxyphenyl]methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C20H21NO3/c1-21(2)17-12-18(23-3)14(11-19(17)24-4)10-15-9-13-7-5-6-8-16(13)20(15)22/h5-8,10-12H,9H2,1-4H3/b15-10+ |
InChI Key |
PVRUZULHOQUFQS-XNTDXEJSSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C(=C1)OC)/C=C/2\CC3=CC=CC=C3C2=O)OC |
SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C=C2CC3=CC=CC=C3C2=O)OC |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C=C2CC3=CC=CC=C3C2=O)OC |
Other CAS RN |
23114-26-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



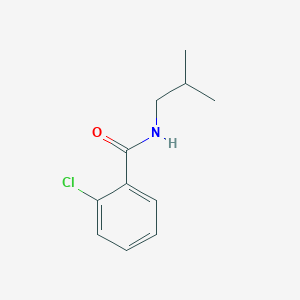

![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)
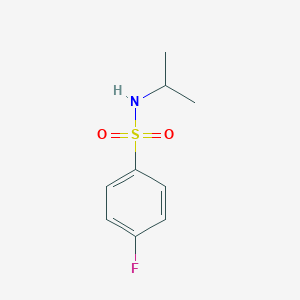
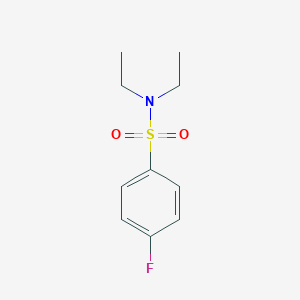

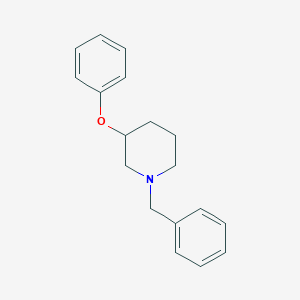
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)

